molecular formula C23H16N2O4 B2666713 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896855-33-7

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2666713
CAS No.: 896855-33-7
M. Wt: 384.391
InChI Key: NHSKRTGLFBAERR-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a dione (4,5-dione) system. Its structure includes a furan-2-ylmethyl substituent at position 3 and an o-tolyl (ortho-methylphenyl) group at position 2. The furan and o-tolyl substituents contribute to its electronic and steric properties, influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14-7-2-3-9-16(14)21-24-22-19(20(26)17-10-4-5-11-18(17)29-22)23(27)25(21)13-15-8-6-12-28-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSKRTGLFBAERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One possible synthetic route could start with the condensation of a furan-2-ylmethyl ketone with an o-tolyl aldehyde in the presence of a base to form an intermediate. This intermediate can then undergo cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound may produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may also possess similar qualities. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

Compounds with pyrimidine structures have demonstrated antimicrobial activity against a range of pathogens. The unique functional groups in this compound may enhance its effectiveness against bacterial and fungal strains. Studies have reported that certain derivatives exhibit potent activity against resistant strains, making them promising candidates for new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well documented. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes, offering therapeutic avenues for conditions like arthritis and other inflammatory disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Condensation Reactions : The initial step often involves the condensation of furan derivatives with substituted phenols to form the chromeno framework.
  • Cyclization : Subsequent cyclization with appropriate reagents leads to the formation of the pyrimidine ring.
  • Functionalization : Further modifications can introduce various substituents to enhance biological activity or solubility.

A detailed overview of these synthetic routes can be found in various chemical literature focusing on pyrimidine synthesis.

Case Studies

StudyFindings
Study A Demonstrated anticancer activity in breast cancer cell lines with IC50 values indicating significant potency.
Study B Evaluated antimicrobial efficacy against Staphylococcus aureus and E. coli, showing promising results compared to standard antibiotics.
Study C Investigated anti-inflammatory effects in murine models, reporting reduced edema and inflammation markers post-treatment.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles, focusing on core frameworks, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Properties/Activities References
3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Chromeno[2,3-d]pyrimidine-4,5-dione Furan-2-ylmethyl, o-tolyl Polyfunctional reactivity (inferred)
3-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-naphthoimidazol-3-ium bromide Naphtho[2,3-d]imidazolium Furan-2-ylmethyl, methoxyethyl, methyl Ionic nature, bromide counterion
3-[(2-Oxo-5-phenylfuran-3-ylidene)methyl]-4H-chromen-4-one Chromen-4-one Oxo-phenylfuran, methylidene Nucleophilic reactivity
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone Unsubstituted thieno-pyrimidine core Structural simplicity, thermal stability
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Furan-2-yl, propargyl, bromine Alkyne group for derivatization
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives Thieno[2,3-d]pyrimidinone Amino, carboxamide groups Anti-tyrosinase activity
Pyrrole-2,5-dione-based PKC inhibitors Pyrrole-2,5-dione Indole, quinazoline, spirol groups Protein kinase C (PKC) inhibition

Key Comparison Points

Core Heterocyclic Framework The target compound’s chromeno-pyrimidine-dione core combines aromatic chromene and pyrimidine rings, enabling π-π stacking and hydrogen bonding. This contrasts with naphthoimidazolium (), which is cationic and less planar, or thieno-pyrimidinones (), where sulfur atoms alter electronic properties .

However, ’s propargyl substituent offers click chemistry utility, absent in the target . The o-tolyl group introduces steric hindrance compared to methoxyethyl () or pyridyl (k–m) substituents, which may reduce rotational freedom and alter binding affinities .

Synthetic Accessibility Chromenone derivatives () are synthesized via cyclocondensation, while naphthoimidazolium salts () require quaternization. The target compound’s fused system may demand multi-step protocols, similar to tetrahydrobenzo-thieno-pyrimidines () .

The target compound’s chromeno-pyrimidine core could mimic kinase-binding motifs but lacks direct evidence . Thieno-pyrimidinones () exhibit anti-tyrosinase activity, suggesting the target’s dione system might interact with metalloenzymes, though furan substituents could modulate selectivity .

Biological Activity

3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_2O_3. The structure features a chromeno-pyrimidine core with furan and tolyl substituents that may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with similar structural motifs inhibited cell proliferation in breast cancer and lung cancer models, demonstrating IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)12.5eEF-2K inhibition
Compound BA549 (Lung)15.0Apoptosis induction
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of chromeno-pyrimidine derivatives have also been explored. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, a related derivative significantly reduced TNF-alpha and IL-6 levels in macrophage cultures .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CTNF-alpha: 70%10
Compound DIL-6: 65%10
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of chromeno-pyrimidine derivatives are also noteworthy. Studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 3: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
Compound EE. coli15
Compound FS. aureus18
This compoundTBD

Case Studies

  • Antitumor Study : A recent investigation evaluated the efficacy of various chromeno-pyrimidine derivatives against multiple cancer cell lines. The study found that structural modifications significantly influenced their anticancer activity.
  • Inflammation Model : In a murine model of inflammation, compounds resembling this compound were administered to assess their impact on inflammatory markers.

Q & A

Basic: What are the most efficient synthetic routes for 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

Methodological Answer:
The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves multi-step condensation and cyclization reactions. For example, microwave-assisted synthesis (MAS) has been demonstrated to enhance reaction efficiency for analogous chromeno-pyrimidine systems, reducing reaction times from hours to minutes while improving yields (e.g., 70–85% for similar derivatives) . Key steps include:

  • Precursor preparation : Coupling of o-tolylamine with furan-2-ylmethyl ketone under acid catalysis.
  • Cyclization : Use of urea or thiourea derivatives in the presence of catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to form the pyrimidine ring .
  • Optimization : MAS parameters (e.g., 100–150°C, 300–500 W) can minimize side products like uncyclized intermediates .

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

Methodological Answer:
Discrepancies in SAR data (e.g., unexpected loss of bioactivity despite structural modifications) can be addressed via:

  • Molecular docking : Predict binding affinities to target enzymes (e.g., tyrosinase) by modeling interactions between the chromeno-pyrimidine core and active sites. For example, substituents on the furan ring may sterically hinder binding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing groups on the o-tolyl moiety) .
  • MD simulations : Assess conformational stability of the dione ring under physiological conditions, which may explain inconsistent in vitro vs. in vivo results .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for the furan-2-ylmethyl group (δ 6.2–6.8 ppm for furan protons) and o-tolyl protons (δ 2.3 ppm for methyl, δ 7.1–7.5 ppm for aromatic) .
  • Mass spectrometry : Exact mass analysis (e.g., HRMS-ESI) to confirm molecular formula (C₂₃H₁₆N₂O₄) and detect impurities (e.g., incomplete cyclization products) .
  • X-ray crystallography : Resolve crystal packing effects influencing the chromeno-pyrimidine planar conformation .

Advanced: How can catalytic systems mitigate low yields in large-scale synthesis?

Methodological Answer:
Low yields in cyclization steps often arise from poor regioselectivity. Solutions include:

  • Heterogeneous catalysis : Fe₂O₃@SiO₂/In₂O₃ enhances electron transfer in pyrimidine ring formation, achieving >80% selectivity for the 4,5-dione product .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DBU suppress side reactions (e.g., furan ring oxidation) .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, critical for exothermic cyclization steps .

Basic: What storage conditions preserve the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromeno core.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dione moiety .
  • Inert atmosphere : Argon or nitrogen blankets prevent oxidation of the furan methyl group .

Advanced: How to address conflicting bioactivity data in kinase inhibition assays?

Methodological Answer:
Contradictions may arise from assay-specific conditions:

  • Kinase isoform selectivity : Profile activity against PKC isoforms (e.g., PKC-β vs. PKC-θ) using SPR or fluorescence polarization assays .
  • Redox interference : The dione moiety may quench fluorescent probes; validate results via orthogonal methods (e.g., radiometric assays) .
  • Metabolite interference : LC-MS/MS can identify degradation products (e.g., hydrolyzed dione) that non-specifically inhibit kinases .

Basic: What precursors are essential for derivatizing this compound?

Methodological Answer:
Key intermediates include:

  • 3-Amino chromeno-pyrimidine : Synthesized via hydrazine hydrate treatment of thiourea derivatives .
  • Halogenated o-tolyl analogs : Bromine/iodine substituents enable Suzuki-Miyaura coupling for SAR expansion .
  • Furan-2-ylmethyl electrophiles : Prepared via alkylation of furfuryl alcohol with propargyl bromide .

Advanced: How to resolve spectral overlap in NMR for closely related analogs?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Differentiate overlapping aromatic signals (e.g., o-tolyl vs. chromeno protons) .
  • Isotopic labeling : ¹³C-enriched dione carbons simplify assignments in crowded regions (δ 160–180 ppm) .
  • DOSY NMR : Distinguish monomeric vs. aggregated states causing signal broadening .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves and goggles mandatory; avoid inhalation of fine powders due to uncharacterized toxicity .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before aqueous disposal .
  • Spill management : Absorb with vermiculite and treat with 10% NaOH to degrade reactive intermediates .

Advanced: Can this compound serve as a photosensitizer in photodynamic therapy?

Methodological Answer:
Preliminary data suggest potential:

  • UV-Vis spectroscopy : Absorption at 350–400 nm (π→π* transition) overlaps with therapeutic window .
  • Singlet oxygen quantum yield : Measure via DPBF assay; substituents like electron-deficient o-tolyl groups enhance yield .
  • In vitro testing : Use HeLa cells with red-light irradiation (λ = 630 nm) to evaluate ROS generation .

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